Sulfo-Cyanine7.5 dimethyl Sulfo-Cyanine7.5 dimethyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC19778186
InChI: InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3
SMILES:
Molecular Formula: C40H37K3N2O12S4
Molecular Weight: 983.3 g/mol

Sulfo-Cyanine7.5 dimethyl

CAS No.:

Cat. No.: VC19778186

Molecular Formula: C40H37K3N2O12S4

Molecular Weight: 983.3 g/mol

* For research use only. Not for human or veterinary use.

Sulfo-Cyanine7.5 dimethyl -

Specification

Molecular Formula C40H37K3N2O12S4
Molecular Weight 983.3 g/mol
IUPAC Name tripotassium;1,1,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate
Standard InChI InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3
Standard InChI Key WJGKEWOIVDPUAP-UHFFFAOYSA-K
Isomeric SMILES CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+]
Canonical SMILES CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Introduction

Chemical Composition and Structural Features

Molecular Architecture

Sulfo-Cyanine7.5 dimethyl belongs to the cyanine dye family, characterized by a polymethine bridge connecting two nitrogen-containing heterocycles. The dimethyl modification confers stability against nucleophilic attack, while three sulfonate groups (SO3-\text{SO}_3^-) ensure water solubility up to 10 mg/mL in aqueous buffers . The molecular formula C40H37K3N2O12S4\text{C}_{40}\text{H}_{37}\text{K}_3\text{N}_2\text{O}_{12}\text{S}_4 reflects its anionic character, with potassium counterions balancing the sulfonate charges .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight983.30 g/mol
SolubilityWater, DMSO, DMF
AppearanceGreen crystalline powder
Storage Conditions-20°C, desiccated, dark

Solvation Behavior

The dye demonstrates exceptional solubility profiles, dissolving readily in polar solvents while maintaining stability in biological buffers. This property stems from its sulfonate groups, which create a hydration shell preventing aggregation-induced quenching. In organic media like dimethylformamide (DMF), solubility exceeds 50 mg/mL, facilitating stock solution preparation for experimental workflows .

Synthesis and Quality Control

Manufacturing Process

Industrial synthesis involves a multi-step protocol beginning with indolenine derivatives. Key stages include:

  • Heterocycle Formation: Condensation of 2,3,3-trimethylindolenine with glutaconaldehyde dianil hydrochloride under acidic conditions.

  • Sulfonation: Treatment with chlorosulfonic acid introduces sulfonate groups at strategic positions.

  • Counterion Exchange: Potassium hydroxide neutralization generates the final water-soluble form .

Spectral Characteristics

Absorption and Emission Profiles

The dye exhibits a narrow Stokes shift (19 nm) between its absorption maximum (λabs=778nm\lambda_{\text{abs}} = 778 \, \text{nm}) and emission peak (λem=797nm\lambda_{\text{em}} = 797 \, \text{nm}), minimizing self-quenching effects . The molar extinction coefficient of 2.22×105M1cm12.22 \times 10^5 \, \text{M}^{-1}\text{cm}^{-1} allows detection at nanomolar concentrations, critical for low-abundance target imaging .

Table 2: Spectral Performance Metrics

ParameterValueSource
λabs\lambda_{\text{abs}}778 nm
λem\lambda_{\text{em}}797 nm
Quantum Yield (Φ)0.21
Brightness Index (ε×Φ)4.66×1044.66 \times 10^4

Environmental Stability

Fluorescence intensity remains stable across pH 4–9, with <5% variation in quantum yield, enabling use in diverse biological environments. Photostability testing shows <10% signal loss after 30 minutes of continuous 785 nm laser irradiation (10 mW/cm²).

Biomedical Applications

In Vivo Imaging

The 790 nm emission window provides deep tissue penetration (up to 5 cm in murine models) with minimal autofluorescence interference. Comparative studies demonstrate 3.2-fold higher signal-to-noise ratios versus indocyanine green (ICG) in lymph node mapping.

Flow Cytometry

When conjugated to anti-CD45 antibodies, Sulfo-Cyanine7.5 dimethyl enables simultaneous detection of eight cell populations in polychromatic panels, leveraging its distinct NIR signature .

Super-Resolution Microscopy

STORM imaging achieves 20 nm resolution using the dye's reversible blinking properties under 750 nm activation, surpassing Cy5 derivatives in dense cellular structures.

QuantityPriceLead Time
25 mgIn stock
100 mg$500In stock
500 mg$1,400In stock

Future Directions

Ongoing research explores:

  • Theranostic Applications: Coupling with photosensitizers for photodynamic therapy guided by NIR imaging.

  • Nanoparticle Functionalization: Enhanced tumor targeting through PEGylated quantum dot conjugates .

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